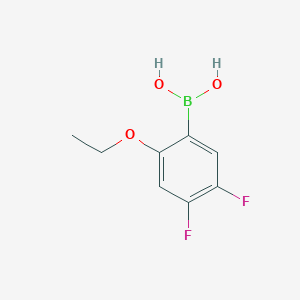

(2-Ethoxy-4,5-difluorophenyl)boronic acid

Vue d'ensemble

Description

“(2-Ethoxy-4,5-difluorophenyl)boronic acid” is a boronic acid derivative with the molecular formula C8H9BF2O3 . It is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Synthesis Analysis

The synthesis of boronic acids like “this compound” often involves Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This process uses a variety of boron reagents, with properties tailored for specific coupling conditions . Protodeboronation of pinacol boronic esters is another method used in the synthesis of boronic acids .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C8H9BF2O3 . Its average mass is 201.963 Da and its monoisotopic mass is 202.061279 Da .Chemical Reactions Analysis

Boronic acids like “this compound” are often used in Suzuki–Miyaura cross-coupling reactions . These reactions involve the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . Its molecular weight is 201.96 .Applications De Recherche Scientifique

Chemical Synthesis and Coupling Reactions

(2-Ethoxy-4,5-difluorophenyl)boronic acid is a compound utilized in various chemical syntheses and coupling reactions. It has been found effective in palladium-catalyzed coupling reactions with aryl halides, producing α-(trifluoromethyl)styrene derivatives (Jiang, Wang, Yang, & Xu, 2001). Additionally, this boronic acid aids in the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids, demonstrating its utility in creating a wide range of (hetero)aryl compounds under controlled conditions (Kinzel, Zhang, & Buchwald, 2010).

Applications in Organometallic Chemistry

In organometallic chemistry, this compound has shown potential in the formation of new compounds. For example, reactions with aryloxorhodium complexes have led to the formation of tetraarylpentaborates, revealing new aspects of boron chemistry (Nishihara, Nara, & Osakada, 2002).

Multifunctional Compound Synthesis

The incorporation of aminophosphonic acid groups into boronic acids, including this compound, has opened up new opportunities in synthesis, leading to the creation of multifunctional compounds. These have applications across various fields such as medicine and agriculture (Zhang, Zhang, Ge, Miao, & Zhang, 2017).

Catalysis and Reaction Activation

Boronic acids, including this compound, have emerged as catalysts in various reactions. They are used for the catalytic activation of hydroxy functional groups, promoting transformations into valuable products under mild conditions. This catalytic role includes the formation of amides, cycloadditions, and conjugate additions (Hall, 2019).

Sensing Applications

Boronic acids are increasingly used in sensing applications due to their ability to interact with diols and strong Lewis bases. This includes their role in homogeneous assays, heterogeneous detection, biological labelling, protein manipulation, and therapeutic development (Lacina, Skládal, & James, 2014).

Mécanisme D'action

Target of Action

Boronic acids, including this compound, are generally known to interact with various biological targets, often acting as inhibitors or modulators .

Mode of Action

(2-Ethoxy-4,5-difluorophenyl)boronic acid, like other boronic acids, is known to participate in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction involves the coupling of an organoboron compound with an organic halide or pseudohalide in the presence of a palladium catalyst . The boronic acid acts as a nucleophile, transferring its organic group to the palladium catalyst in a process known as transmetalation .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which this compound participates, is a key step in many synthetic pathways, particularly in the synthesis of biaryl compounds . These compounds are prevalent in various natural products and pharmaceuticals .

Pharmacokinetics

Boronic acids are generally well-absorbed and can distribute throughout the body due to their ability to form reversible covalent bonds with 1,2 and 1,3-diols, commonly found in biological systems .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and materials .

Action Environment

The action of this compound, like other boronic acids, can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is typically performed under mild conditions and is tolerant of a wide range of functional groups . Additionally, the stability of boronic acids can be affected by factors such as temperature and humidity . Therefore, it is recommended to store this compound in a dry environment at room temperature .

Safety and Hazards

“(2-Ethoxy-4,5-difluorophenyl)boronic acid” is classified under hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Orientations Futures

Boronic acids like “(2-Ethoxy-4,5-difluorophenyl)boronic acid” have a wide range of applications in organic synthesis . They are valuable building blocks and can be used to prepare fluorinated biaryl derivatives via Suzuki cross-coupling reaction with aryl and heteroaryl halides . Future research may focus on developing new synthetic methods and exploring novel applications of boronic acids.

Propriétés

IUPAC Name |

(2-ethoxy-4,5-difluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BF2O3/c1-2-14-8-4-7(11)6(10)3-5(8)9(12)13/h3-4,12-13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIDGIGNOIJJEGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1OCC)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584628 | |

| Record name | (2-Ethoxy-4,5-difluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

870778-87-3 | |

| Record name | (2-Ethoxy-4,5-difluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Difluoro-2-ethoxyphenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrazolo[1,5-a]pyridin-4-ol](/img/structure/B1355169.png)

![Pyrido[2,3-d]pyridazin-8(7H)-one](/img/structure/B1355170.png)